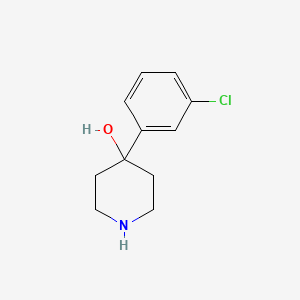

4-(3-Chlorophenyl)piperidin-4-ol

Description

4-(3-Chlorophenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 3-chlorophenyl substituent. Piperidine-based compounds are widely studied due to their versatility in medicinal chemistry, exhibiting activities such as anti-cancer, antiviral, and anti-inflammatory effects .

Properties

IUPAC Name |

4-(3-chlorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJGUVHLVCOIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434163 | |

| Record name | 4-(3-chlorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70558-16-6 | |

| Record name | 4-(3-chlorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperidin-4-ol typically involves the reaction of 3-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the desired piperidin-4-ol . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding piperidine derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-chlorophenyl)piperidin-4-one.

Reduction: Formation of 4-(3-chlorophenyl)piperidine.

Substitution: Formation of various substituted piperidin-4-ol derivatives.

Scientific Research Applications

Pharmaceutical Intermediate

4-(3-Chlorophenyl)piperidin-4-ol is primarily recognized as an intermediate in the synthesis of antipsychotic medications like haloperidol. Haloperidol is widely used for treating schizophrenia and acute psychotic episodes, highlighting the compound's importance in psychiatric pharmacotherapy.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit promising antimicrobial properties. For example, a derivative known as CHP (4-phenylpiperidin-4-ol substituted pyrazole) has shown significant antifungal and antibacterial activities. The mechanism is believed to be linked to enhanced lipid absorption rates, improving pharmacological efficacy.

Binding Affinity Studies

In silico studies have demonstrated that this compound can bind effectively to proteins involved in various biological pathways, including DNA gyrase and lanosterol 14α-demethylase. These interactions suggest potential therapeutic applications in antimicrobial and antioxidant therapies.

Antipsychotic Properties

A study highlighted the role of this compound as a precursor for haloperidol synthesis, emphasizing its effectiveness in managing psychotic disorders.

Antimicrobial Efficacy

Research exploring the biological activity of CHP revealed that it exhibited comparable binding energy profiles to co-crystallized inhibitors across multiple targets, supporting its potential as a candidate for developing new antimicrobial agents.

Pharmacokinetic Studies

Investigations into the metabolic pathways of this compound have shown its role as a metabolite of haloperidol, which is crucial for optimizing therapeutic regimens involving this compound.

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | Observations |

|---|---|---|

| Antipsychotic | Haloperidol | Effective for schizophrenia and acute psychosis |

| Antimicrobial | CHP | Significant antifungal and antibacterial activity |

| Binding Affinity | CHP | Strong interactions with DNA Gyrase and others |

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperidin-4-ol involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors, potentially modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is thought to influence signaling pathways related to its biochemical activity .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para-Chlorophenyl Derivatives

The position of the chlorine substituent on the phenyl ring significantly impacts biological activity and physicochemical properties.

4-(4-Chlorophenyl)piperidin-4-ol (Para-substituted) :

- Antiviral Activity : Used as a scaffold for designing HIV-1 inhibitors. Compound 11 from a focused library showed efficacy against HIV-1, attributed to optimal interactions with viral targets .

- Synthetic Utility : Served as a precursor for polyhalonitrobutadienes (e.g., compound 25g), which exhibit diverse bioactivities .

- Physicochemical Properties : Melting points (e.g., 149–150°C for 25g) and spectroscopic data (IR, NMR) are well-characterized .

Key Difference : Para-substituted derivatives are more extensively studied in antiviral contexts, while meta-substituted analogs remain underexplored but offer structural diversity for targeted drug design.

Piperidine Derivatives with Heterocyclic Substituents

Variations in the piperidine ring substituents lead to distinct pharmacological profiles:

- 4-(Pyridin-3-yl)piperidin-4-ol: Modified with a pyridine ring, this compound was used to synthesize cinnoline analogs as phosphodiesterase inhibitors. The pyridine group may enhance π-π stacking interactions with enzyme active sites .

Comparison : The 3-chlorophenyl group in 4-(3-Chlorophenyl)piperidin-4-ol provides a hydrophobic moiety distinct from heterocyclic substituents, which may favor different target interactions (e.g., kinase vs. enzyme inhibition).

Halogenated Piperidine Analogs

Halogen substitutions beyond chlorine influence drug-likeness and bioactivity:

- Predicted pKa (13.41) suggests reduced ionization at physiological pH .

- 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic Acid: Incorporates a piperazine ring and a carboxylic acid group, enabling interactions with G-protein-coupled receptors (e.g., US28 in cytomegalovirus) .

Key Insight : Fluorine addition can enhance binding through electronegative effects, while carboxylic acid groups introduce solubility challenges. The simpler structure of this compound may offer synthetic advantages.

Anti-Cancer Piperidin-4-ones

Piperidin-4-one derivatives (e.g., 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones) demonstrate anti-proliferative effects in hematological cancers by upregulating pro-apoptotic genes (p53, Bax) and inhibiting JAK/STAT pathways . While this compound lacks the ketone group, its hydroxyl moiety could engage in hydrogen bonding with similar targets.

Biological Activity

4-(3-Chlorophenyl)piperidin-4-ol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and implications for drug development.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring, which is known for its versatile pharmacological properties. The presence of a chlorophenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A high-throughput screening identified this compound as part of a series of 4-phenylpiperidines (4PP) that showed promising anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .

Table 1: Antimicrobial Activity of this compound

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| 4PP-1 | 6.3 | Mycobacterium tuberculosis |

| 4PP-2 | 2.0 | Mycobacterium tuberculosis |

| 4PP-3 | 6.8 | Mycobacterium tuberculosis |

The target of these compounds appears to be MmpL3, a crucial component in the bacterial cell wall synthesis, making it a valuable target for drug development .

The mechanism behind the activity of this compound involves its ability to inhibit the growth of bacteria by disrupting their cell wall synthesis. This was confirmed through resistance studies where mutations in MmpL3 were associated with resistance to the compound .

Structure-Activity Relationship (SAR)

SAR studies have been integral in optimizing the biological activity of this compound. Modifications at various positions on the piperidine ring have been explored to enhance potency and reduce toxicity. For instance, substituting different groups at the para position of the phenyl ring has shown varying degrees of activity, with certain substitutions leading to improved solubility and reduced lipophilicity without compromising efficacy .

Table 2: SAR Studies on this compound Derivatives

| Analog | Substitution | MIC (µM) |

|---|---|---|

| 4PP-1 | Hydrogen at 4-position | 6.3 |

| 4PP-2 | p-tert-butyl group | 2.0 |

| 4PP-3 | Cyclohexylmethylene group | 6.8 |

These modifications aim to balance hydrophilicity and hydrophobicity, which is crucial for enhancing bioavailability while maintaining therapeutic efficacy .

Case Studies

In one notable case study, researchers synthesized a series of analogs based on the core structure of this compound and evaluated their activity against various strains of M. tuberculosis. The study highlighted that certain structural modifications significantly increased potency while minimizing cytotoxic effects on human cells .

Another investigation focused on the antioxidant properties of related compounds, revealing that derivatives could prevent reactive oxygen species (ROS) formation in neuronal cells, suggesting potential neuroprotective effects alongside antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.